molecular formula C16H21N3O4 B6514042 N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-25-9

N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514042
CAS No.: 892269-25-9
M. Wt: 319.36 g/mol
InChI Key: CAPRGBBXPGXRGF-UHFFFAOYSA-N
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Description

“N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring) . They are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or literature references for this compound, I can’t provide a detailed molecular structure analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be influenced by the structure of the compound and its functional groups .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Some quinazoline derivatives have been found to be toxic, while others are used as therapeutic agents . Without specific data on “N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide”, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

The study of quinazoline derivatives is a vibrant field, with new compounds being synthesized and tested for biological activity. Future research may focus on developing more potent and selective quinazoline-based therapeutic agents, understanding their mechanisms of action, and improving their safety profiles .

Properties

IUPAC Name

N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-3-4-7-17-14(20)11-5-6-12-13(10-11)18-16(22)19(15(12)21)8-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPRGBBXPGXRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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